molecular formula C20H15FN4O2 B6493043 3-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide CAS No. 955537-96-9

3-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide

Cat. No.: B6493043
CAS No.: 955537-96-9
M. Wt: 362.4 g/mol
InChI Key: WHBRUPHZTHLSOC-UHFFFAOYSA-N
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Description

3-Fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorine atom, a methoxy group, and an imidazo[1,2-b]pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 6-methoxyimidazo[1,2-b]pyridazine with 3-fluorophenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve higher purity and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 3-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide

  • [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides

Uniqueness: 3-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide stands out due to its specific structural features, such as the presence of the fluorine atom and the methoxy group. These features contribute to its unique reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-fluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-27-19-9-8-18-23-17(12-25(18)24-19)13-4-3-7-16(11-13)22-20(26)14-5-2-6-15(21)10-14/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBRUPHZTHLSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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